2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
Overview
Description
The compound “2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods . For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . The crystal structure of bis [4-bromo-2- (1H-pyrazol-3-yl) phenolato-κ2N,O] copper (II), a related compound, has been reported .Scientific Research Applications
Synthesis and Antibacterial/Antifungal Applications :
- A study synthesized and tested monobromo compounds and bipyrazolyl derivatives for their in vitro antibacterial and antifungal activities. The compounds showed varying degrees of antimicrobial activity against specific bacterial and fungal strains (Pundeer et al., 2013).
Chelate Intermediate for Time-Resolved Fluorescence Immunoassay :
- Research involved the preparation of a bifunctional chelate intermediate, used in time-resolved fluorescence immunoassay, through a series of reactions. The product's structure was confirmed using various spectroscopic methods (He Wen-long, 2008).
Synthesis for Biological Studies :
- The synthesis process involving bromination, iodination, and crystallization resulted in compounds tested for antimicrobial activity. The synthesized compounds demonstrated excellent antimicrobial activities (Sherkar & Bhandarkar, 2015).
N-arylation for Chemical Libraries :
- In efforts to prepare libraries of new chemical entities, the study explored N-pyridylation of 3-alkoxypyrazoles using bromopyridines. The research concluded with the synthesis of isomers and their structural establishment through chemical transformations (Guillou et al., 2010).
Structural Characterization for Biological Activity :
- The study synthesized a particular compound and characterized its structure through various spectroscopic techniques. The compound's crystal structure was defined, and its bioassay results indicated promising fungicidal and antiviral activities (Li et al., 2015).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Pyrazole compounds often interact with their targets via hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Pyrazole derivatives can influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine . These factors can include pH, temperature, presence of other molecules, and more.
Properties
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3/c9-6-4-12-13-8(6)7-2-1-5(10)3-11-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHAZRCYLHSAIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=C(C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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